molecular formula C22H19N3O6S B2571742 (Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate CAS No. 692762-83-7

(Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate

Cat. No. B2571742
CAS RN: 692762-83-7
M. Wt: 453.47
InChI Key: CXNORMAFMYXCGA-ATVHPVEESA-N
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Description

(Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H19N3O6S and its molecular weight is 453.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of chemicals that have been synthesized for various research applications. For instance, the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives, including compounds with similar structural features, has been explored. These syntheses involve reactions of ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates with substituted benzaldehydes, leading to 5-arylmethylidene derivatives. This process exemplifies the compound's role in creating heterocyclic compounds with potential biological activities (Tverdokhlebov et al., 2005).

Chemical Properties and Applications

The compound and its derivatives have been involved in studies exploring their complexing properties, which are relevant for applications such as membrane processes. For example, alkyl (3-oxo-2,3-dihydrothiazol-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates, related to the mentioned compound, have shown potential as sodium cation carriers, indicating their utility in designing membrane-based separation processes (Kosterina et al., 2004).

Potential Biological Activities

While the focus is not on drug use, dosage, or side effects, it's noteworthy to mention that related structures have been explored for various biological activities, including antimicrobial and anti-inflammatory properties. For instance, derivatives of thiazolidinones, which share a core structure with the compound , have been synthesized and evaluated for their antimicrobial activities, indicating the compound's relevance in developing new therapeutic agents (Aneja et al., 2011).

properties

IUPAC Name

ethyl 4-[[2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S/c1-2-31-21(29)14-8-10-16(11-9-14)24-19(27)13-25-20(28)17(32-22(25)30)12-18(26)23-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,23,26)(H,24,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNORMAFMYXCGA-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate

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